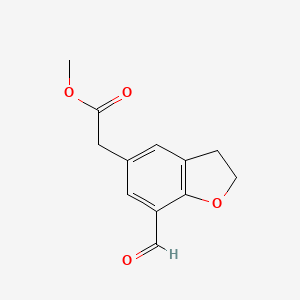
Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a formyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The formyl group is then introduced through a formylation reaction, and the final product is obtained by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and Friedel-Crafts acylation reagents
Major Products
Oxidation: Formation of 2-(7-carboxy-2,3-dihydro-1-benzofuran-5-yl)acetate.
Reduction: Formation of 2-(7-hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl)acetate.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced
Scientific Research Applications
Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The formyl group and benzofuran ring can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Similar structure but lacks the formyl and acetate groups.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the formyl and acetate groups.
2,3-Dihydrobenzofuran: Lacks the formyl and acetate groups but shares the benzofuran core.
Uniqueness
Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is unique due to the presence of both the formyl and acetate groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-15-11(14)6-8-4-9-2-3-16-12(9)10(5-8)7-13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
LLWTUBJJIYIELG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C(=C1)C=O)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
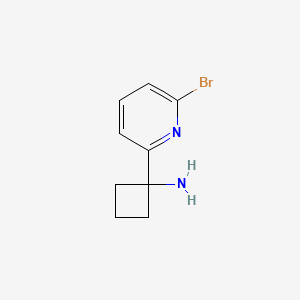
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)

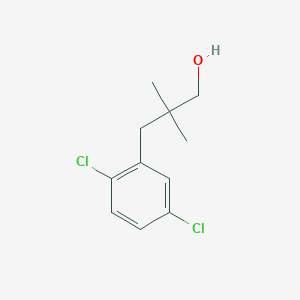
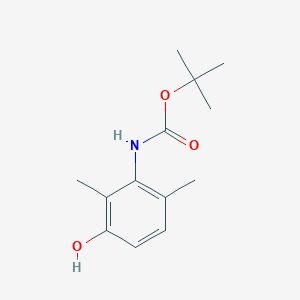
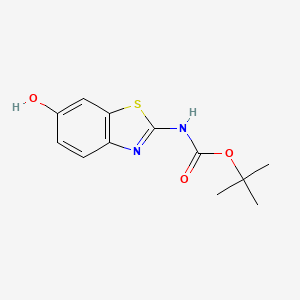
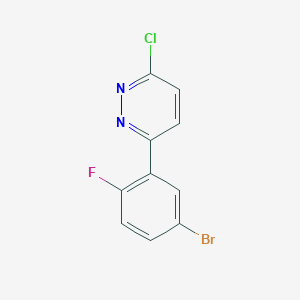


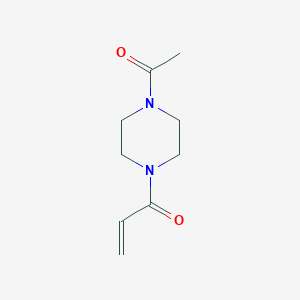

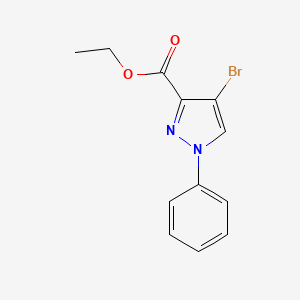
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
